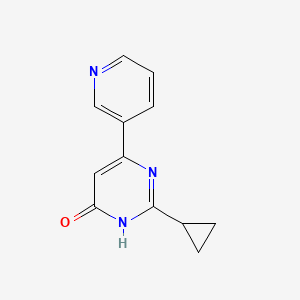![molecular formula C9H9N3O3 B1462455 5-甲氧基-1-甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1105195-59-2](/img/structure/B1462455.png)
5-甲氧基-1-甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
描述
“5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .科学研究应用
抗癌活性
吡啶并[2,3-d]嘧啶类化合物作为抗癌药物展现出巨大潜力,因为它们能够靶向多种与癌症相关的通路。 它们可以抑制酪氨酸激酶等关键酶,这些酶在细胞信号传导和增殖中起着至关重要的作用 。吡啶并[2,3-d]嘧啶的衍生物,包括 5-甲氧基-1-甲基变体,可以作为多种参与癌症进展的激酶的有效抑制剂。
抗菌特性
这些化合物还表现出抗菌活性,使其在开发新型抗生素方面具有价值。 它们的结构框架可以破坏细菌细胞过程,可能导致合成新型抗菌药物 。
中枢神经系统抑制作用
吡啶并[2,3-d]嘧啶的中枢神经系统(CNS)抑制作用表明它们在治疗焦虑和失眠等疾病方面的潜在用途。 通过调节神经递质活性,它们可以为开发新型镇静剂提供基础 。
抗惊厥应用
作为抗惊厥药,吡啶并[2,3-d]嘧啶可用于控制癫痫发作。 它们稳定神经元放电频率的能力可用于创建更有效的治疗癫痫和其他癫痫发作疾病的治疗方法 。
抗炎和镇痛用途
这些化合物已证明具有抗炎和镇痛特性,表明它们可用于疼痛管理和炎症控制。 它们可能导致开发出具有更少副作用的新型非甾体类抗炎药(NSAID) 。
降压作用
吡啶并[2,3-d]嘧啶具有降压特性,使其成为血压管理药物的候选药物。 它们的血管活性可能是治疗高血压和相关心血管疾病的关键 。
作用机制
- These enzymes play a crucial role in cell signaling and are involved in cell growth, differentiation, and survival. Ligand binding activates TKs, leading to downstream signaling pathways .
Mode of Action:
The compound interacts with its targets through the following mechanisms:
- 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione acts as an inhibitor, disrupting the activity of specific enzymes or receptors. For example, it may inhibit tyrosine kinase activity, disrupting cell signaling pathways .
Biochemical Pathways:
The affected pathways include:
- Inhibition of phosphatidylinositol-3 kinase (PI3K) disrupts this pathway, impacting cell survival, growth, and metabolism. The compound may modulate extracellular regulated protein kinases (ERKs), affecting cell proliferation and differentiation .
Result of Action:
- The compound’s inhibition of specific kinases disrupts cell signaling cascades, affecting cell growth, survival, and differentiation. It may induce apoptosis (programmed cell death) or alter cell cycle progression, impacting tumor growth .
Action Environment:
- External conditions (e.g., pH, temperature, co-administered drugs) influence the compound’s efficacy and stability. Consider interactions with other medications or environmental factors.
实验室实验的优点和局限性
One advantage of using 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its relatively low toxicity compared to other compounds. However, 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not very stable and can degrade over time, which can affect the results of experiments. In addition, 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not very water-soluble, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent, particularly in combination with other compounds. Finally, further research is needed to fully understand the mechanism of action of 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its potential therapeutic applications.
Conclusion:
In conclusion, 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antitumor, and antiviral activities, as well as its potential use in the treatment of neurodegenerative disorders, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-12-7-6(8(13)11-9(12)14)5(15-2)3-4-10-7/h3-4H,1-2H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNGDJPRJJPTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




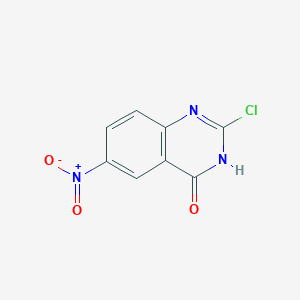
![1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1462375.png)
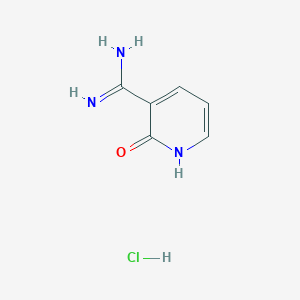
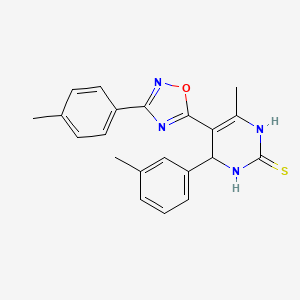
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol](/img/structure/B1462383.png)


![7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1462388.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B1462389.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carbaldehyde oxime](/img/structure/B1462390.png)
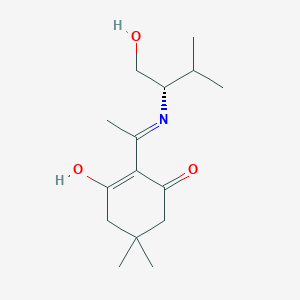
![2-Methylsulfanyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-imidazol-4-one](/img/structure/B1462393.png)
